Empesertib

Vue d'ensemble

Description

Empesertib, également connu sous le nom de BAY1161909, est un inhibiteur sélectif de la kinase du fuseau monopolaire 1 (Mps1), biodisponible par voie orale. Ce composé a montré une activité antinéoplasique potentielle, ce qui en fait un candidat prometteur dans le traitement du cancer. La kinase Mps1 est essentielle au fonctionnement du point de contrôle de l'assemblage du fuseau (SAC) et contrôle l'alignement des chromosomes pendant la mitose .

Méthodes De Préparation

Empesertib est synthétisé par une série de réactions chimiques impliquant des réactifs et des conditions spécifiquesLes méthodes de production industrielle de l'this compound ne sont pas largement documentées, mais elles impliquent probablement des techniques de synthèse à grande échelle pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Reaction Conditions and Reagents

Purification and Characterization

The crude product undergoes silica gel chromatography followed by trituration with ethyl acetate to achieve high purity. Chiral separation is performed using high-performance liquid chromatography (HPLC) under the following conditions:

Mechanistic Insights

- Coupling Reaction : HATU facilitates amide bond formation via activation of the carboxylic acid group, generating an active ester intermediate. The reaction proceeds via a nucleophilic acyl substitution mechanism.

- Chiral Purity : The use of a chiral stationary phase (Chiralcel OD-RH) ensures enantioselective separation, critical for maintaining the compound’s biological activity .

Stability and Degradation Pathways

While specific degradation studies of this compound are not detailed in the provided sources, the synthetic protocol emphasizes:

- Acid/Base Sensitivity : Sodium bicarbonate is used to maintain a mildly basic environment, minimizing side reactions.

- Light/Temperature : Reactions are conducted at room temperature to avoid thermal decomposition.

Scale-Up Considerations

Applications De Recherche Scientifique

Chemistry: Empesertib is used as a tool compound to study the inhibition of Mps1 kinase and its effects on cell division.

Biology: In biological research, this compound is used to investigate the role of Mps1 kinase in mitosis and its potential as a target for cancer therapy.

Mécanisme D'action

Empesertib exerts its effects by selectively inhibiting the activity of Mps1 kinase. Upon administration, this compound binds to Mps1 kinase, leading to the inactivation of the spindle assembly checkpoint (SAC). This results in accelerated mitosis, chromosomal misalignment, chromosomal missegregation, and increased aneuploidy, ultimately inducing cell death in cancer cells overexpressing Mps1 .

Comparaison Avec Des Composés Similaires

Empesertib est comparé à d'autres inhibiteurs de la kinase Mps1 tels que CFI-402257 et BOS-172722. Ces composés partagent un mécanisme d'action similaire, mais diffèrent en termes de puissance, de sélectivité et de propriétés pharmacocinétiques. La structure et le mode de liaison uniques d'this compound contribuent à son profil distinct en tant qu'inhibiteur de kinase .

Les composés similaires comprennent :

CFI-402257 : Un autre inhibiteur de la kinase Mps1 ayant une puissante activité anticancéreuse.

BOS-172722 : Un inhibiteur sélectif de la kinase Mps1 ayant une structure chimique et des propriétés de liaison différentes.

L'unicité d'this compound réside dans son inhibition spécifique de la kinase Mps1, ce qui en fait un outil précieux pour étudier le rôle de cette kinase dans le cancer et développer des thérapies ciblées.

Activité Biologique

Empesertib, also known as BAY1161909, is a selective inhibitor of the monopolar spindle 1 (Mps1) kinase, which plays a crucial role in the spindle assembly checkpoint during cell division. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in the treatment of various aggressive cancers. The following sections detail its biological activity, including mechanisms of action, preclinical and clinical findings, and relevant case studies.

This compound targets the Mps1 kinase, which is essential for proper chromosome segregation during mitosis. By inhibiting Mps1, this compound disrupts the spindle assembly checkpoint, leading to increased chromosomal instability and cell death in cancer cells. This mechanism is particularly effective in cancers that are characterized by high levels of chromosomal aberrations.

Preclinical Studies

In Vitro Efficacy

this compound has demonstrated potent antiproliferative effects across various cancer cell lines. For instance, studies have shown that the compound exhibits an IC50 value in the nanomolar range (approximately 0.83 nM) against specific cancer types . The cytotoxic effects were confirmed through clonogenic assays, where a dose-dependent decrease in survival fraction was observed .

Radiosensitization

Research indicates that this compound enhances radiosensitivity in basal-like breast cancer models. When combined with radiation therapy, it significantly reduced survival rates compared to radiation alone, suggesting its potential as a radiosensitizer .

Clinical Studies

This compound has been evaluated in several clinical trials to assess its safety, tolerability, and efficacy:

- Phase I Trials : An open-label dose-escalation study was conducted to determine the maximum tolerated dose (MTD) of this compound in combination with paclitaxel for patients with advanced malignancies. The study reported manageable adverse effects primarily related to hematologic toxicity, such as neutropenia and leukopenia .

- Efficacy in Specific Cancers : In trials involving non-small-cell lung cancer and pancreatic cancer, this compound showed partial responses (PR) ranging from 2% to 5% when administered as monotherapy or in combination with other agents . Notably, acute myeloid leukemia (AML) patients exhibited a higher response rate with complete remissions reported .

Case Studies

- Breast Cancer : A case study highlighted the use of this compound in a patient with triple-negative breast cancer who experienced significant tumor reduction following treatment. This case underscored the drug's potential as part of a combination therapy regimen .

- Non-Hodgkin Lymphoma : Another case documented the efficacy of this compound in a patient with non-Hodgkin lymphoma where treatment led to substantial clinical improvement and remission status after several cycles .

Summary of Findings

The following table summarizes key findings from various studies on this compound:

| Study Type | Cancer Type | Response Rate | Notable Findings |

|---|---|---|---|

| Preclinical | Basal-like Breast Cancer | N/A | Enhanced radiosensitivity observed |

| Phase I Clinical | Advanced Malignancies | PR: 2-5% | Manageable AEs; MTD established |

| Case Study | Triple-Negative Breast | Significant Reduction | Tumor size decreased dramatically |

| Case Study | Non-Hodgkin Lymphoma | Clinical Improvement | Patient achieved remission status |

Propriétés

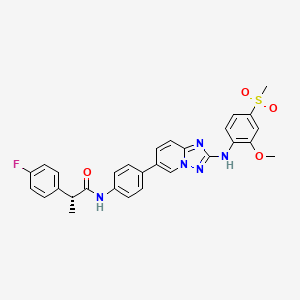

IUPAC Name |

(2R)-2-(4-fluorophenyl)-N-[4-[2-(2-methoxy-4-methylsulfonylanilino)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26FN5O4S/c1-18(19-4-9-22(30)10-5-19)28(36)31-23-11-6-20(7-12-23)21-8-15-27-33-29(34-35(27)17-21)32-25-14-13-24(40(3,37)38)16-26(25)39-2/h4-18H,1-3H3,(H,31,36)(H,32,34)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJKIOCCERLIDG-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)C3=CN4C(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)C)OC)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)F)C(=O)NC2=CC=C(C=C2)C3=CN4C(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)C)OC)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26FN5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443763-60-7 | |

| Record name | Empesertib [INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443763607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EMPESERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02Y3Z2756M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action for Empesertib?

A1: this compound functions as a selective inhibitor of Monopolar Spindle 1 (Mps1) kinase. [] By binding to Mps1, this compound disrupts the spindle assembly checkpoint (SAC) during mitosis. [] This disruption leads to accelerated mitosis, chromosomal misalignment and missegregation, and ultimately, cell death. [] This mechanism is particularly relevant in cancer cells, which often overexpress Mps1. []

Q2: What are the potential applications of this compound in cancer treatment?

A2: this compound shows promise as a radiosensitizing agent, particularly in Triple Negative Breast Cancer (TNBC). [, ] Studies demonstrate that combining this compound with radiotherapy significantly reduces tumor growth in murine models compared to single-agent therapies. [, ] This enhanced efficacy is attributed to this compound's ability to modulate the tumor immune microenvironment, potentially by altering the quantities of immune cells like monocyte-derived suppressor cells and CD8+ T cells. [, ] Further research is exploring the mechanisms behind these immune system interactions.

Q3: Has this compound demonstrated efficacy in overcoming drug resistance in cancer treatment?

A3: Research suggests that this compound might be effective in overcoming resistance to FOLFOX (5-Fluorouracil, Oxaliplatin, Leucovorin) chemotherapy in metastatic colorectal cancer. [] Studies utilizing patient-derived tumor organoids (PDTOs) demonstrated that this compound, administered after FOLFOX exposure, effectively targeted the SAC and induced cell death in previously resistant PDTOs. [] These findings highlight the potential for this compound to enhance the efficacy of existing chemotherapeutic regimens.

Q4: What are the limitations of current research on this compound and future directions for investigation?

A4: While preclinical studies on this compound exhibit promising results, further research is crucial to fully understand its potential and limitations. Current research primarily relies on in vitro and in vivo murine models. [, ] Further investigation is necessary to validate these findings in human subjects and determine clinical efficacy. Additionally, while research suggests this compound's impact on the tumor immune microenvironment, the specific mechanisms underlying these interactions require further exploration. [, ] Future studies should focus on elucidating these mechanisms and optimizing this compound's therapeutic application in combination with radiotherapy and other treatment modalities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.